2-Heptylphenol
Description
2-Heptylphenol (CAS 5284-22-0), also known as o-heptylphenol, is an alkylphenol with a heptyl (-C₇H₁₅) substituent at the ortho position of the phenolic ring. Its molecular formula is C₁₃H₂₀O, and it has a molecular weight of 192.33 g/mol . This compound is synthesized via demethylation using boron tribromide (BBr₃) in dichloromethane, yielding a high purity product (95%) as a yellow oil . It is classified as moderately toxic (oral rat LD₅₀: 2750 mg/kg) and emits acrid smoke upon decomposition .
Properties
IUPAC Name |
2-heptylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h7-8,10-11,14H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWYWGLEPWBBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031515 | |
| Record name | 2-Heptylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5284-22-0, 26997-02-4 | |
| Record name | 2-Heptylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5284-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, o-heptyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, heptyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026997024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Phenol with Heptyl Alcohol or Heptyl Derivatives
The primary synthetic route to 2-Heptylphenol involves the alkylation of phenol with heptyl alcohol or related heptyl compounds under acidic catalysis.
- Starting Materials: Phenol and normal heptyl alcohol (1-heptanol).
- Catalysts: Commonly used catalysts include Lewis acids such as zinc chloride (ZnCl₂) or acidic ion-exchange resins.
- Reaction Conditions: The reaction is typically conducted in an autoclave or reflux apparatus with vigorous stirring, at elevated temperatures around the boiling point of the mixture (approximately 100–140°C), often under reduced pressure to facilitate removal of by-products and drive the reaction forward.
- Mechanism: The acidic catalyst protonates the hydroxyl group of heptyl alcohol, generating a carbocation or related electrophilic species that undergoes electrophilic aromatic substitution on the phenol ring, preferentially at the ortho or para positions. The 2-position (ortho) substitution leads to this compound.
Preparation of Heptyl Alcohol from Castor Oil as a Precursor
A critical step in the synthesis of this compound is obtaining normal heptyl alcohol, which can be prepared from castor oil by destructive distillation and subsequent reduction steps, as detailed in historical and patent literature.
Destructive Distillation of Castor Oil:
- Castor oil is subjected to destructive distillation under reduced pressure (30–40 mm Hg).
- The distillate is collected at temperatures below 300°C.
- The fraction boiling between 147–165°C is isolated, containing heptaldehyde and possibly heptyl alcohol.
Reduction of Heptaldehyde to Heptyl Alcohol:
- The distillate fraction is mixed with iron turnings and diluted acetic acid (1:1 ratio).
- The mixture is heated with agitation for 6–7 hours to reduce heptaldehyde to heptyl alcohol.
- After reaction completion, the mixture is settled, and the oily layer is separated.
- The product is washed with hot sodium hydroxide solution and water to remove impurities.
- The heptyl alcohol is purified by vacuum distillation, collecting fractions boiling at 67–71°C at 9 mm Hg pressure.
-
- The purified heptyl alcohol is reacted with phenol in the presence of fused zinc chloride.
- The mixture is heated to boiling for approximately four hours with stirring.
- After cooling, the reaction mixture is washed with live steam to remove residual catalysts and impurities.
- The crude this compound is obtained by fractional vacuum distillation, collecting fractions boiling between 104–137°C at 8 mm Hg.
- Further purification by repeated distillation yields pure this compound, a colorless oily liquid with aromatic odor and germicidal properties.
Alternative Synthetic Routes and Catalytic Systems
While the classical method involves direct alkylation using heptyl alcohol and phenol with zinc chloride catalyst, alternative approaches have been explored in the literature:
- Use of Lewis or Brønsted Acid Catalysts: Some syntheses utilize other Lewis acids or acid catalysts to improve selectivity and yield.
- Two-Step Processes: Analogous to calixarene synthesis, a two-step process involving initial formation of a phenol-alkyl intermediate followed by further transformation under reflux in high boiling solvents (e.g., xylene) has been reported for related phenolic compounds, which could be adapted for this compound synthesis.
- Microwave-Assisted and Accelerated Solvent Extraction Techniques: Although primarily used for extraction and purification of phenolic compounds from environmental or biological samples, these techniques highlight the importance of solvent choice and temperature control in phenol chemistry and could inform process optimization.
Summary Table of Preparation Steps and Conditions
| Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Destructive distillation | Castor oil, 30–40 mm Hg pressure, <300°C | Distillate containing heptaldehyde & heptyl alcohol |
| Fractional distillation | Collect fraction boiling at 147–165°C | Heptaldehyde-rich fraction |
| Reduction | Iron turnings + diluted acetic acid, 6–7 hours, steam jacket | Conversion of heptaldehyde to heptyl alcohol |
| Washing and purification | Hot NaOH (10%), hot water, fused sodium sulfate drying | Purified normal heptyl alcohol |
| Alkylation | Phenol + heptyl alcohol + fused ZnCl₂, reflux 4 hours | Crude this compound |
| Purification | Washing with live steam, vacuum fractional distillation | Pure this compound (104–137°C at 8 mm Hg) |
Research Findings and Practical Considerations
- The classical method involving castor oil as a raw material is advantageous due to the availability and cost-effectiveness of castor oil.
- The reduction step using iron and acetic acid is a mild and effective method to convert aldehydes to alcohols without over-reduction.
- Zinc chloride acts as a strong Lewis acid catalyst facilitating the electrophilic substitution on phenol.
- Vacuum distillation is essential for obtaining pure this compound, as it prevents thermal decomposition and removes residual catalysts and by-products.
- The product exhibits valuable germicidal and therapeutic properties, making purity critical for pharmaceutical or antiseptic applications.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group activates the aromatic ring, directing incoming electrophiles to the para position (relative to -OH) and meta position (relative to the heptyl chain). Steric hindrance from the bulky heptyl group limits reactivity at the ortho position.
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation to form quinones, while the heptyl chain may degrade under strong conditions.
Acid-Base and Phenoxide Chemistry
The hydroxyl group exhibits weak acidity (pKa ~10) and forms phenoxide ions under basic conditions, enhancing nucleophilic reactivity.
Thermal Decomposition (Pyrolysis)
At elevated temperatures (400–600°C), this compound undergoes cleavage of the alkyl chain and aromatic ring fragmentation.
Redox Interactions with Functional Groups
The heptyl chain may participate in hydrogenation or dehydrogenation under catalytic conditions.
Biological and Environmental Reactivity
This compound participates in enzymatic oxidation and microbial degradation pathways.
Scientific Research Applications
Scientific Research Applications
2-Heptylphenol is primarily used as an intermediate in the synthesis of more complex organic molecules. Its applications span across various scientific disciplines:
Chemistry
- Synthesis of Organic Compounds : this compound serves as a precursor for synthesizing other compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable in organic synthesis.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity against various pathogens. Case studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating less activity against Gram-negative bacteria .
Medicine
- Pharmaceutical Development : The compound has been explored for its potential use in developing new pharmaceuticals, particularly due to its biological activity related to estrogen receptors and its implications for human health .
Industrial Applications
This compound is also utilized in various industrial processes:
Manufacturing
- Specialty Chemicals : It is used in producing specialty chemicals, including surfactants and emulsifiers, which are essential in cosmetics and personal care products .
Environmental Applications
- Biocides and Wood Preservatives : The compound's properties make it suitable for use as a biocide in wood preservation and other applications requiring antimicrobial action.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | 5 |
Case Study 2: Antitumor Activity
Research on the antitumor properties of related compounds indicates that phenolic compounds can inhibit tumor cell growth effectively. For instance, a study on phenolic extracts from Cuminum cyminum demonstrated significant cytotoxic effects on various tumor cell lines, suggesting that similar derivatives like this compound may also exhibit antitumor activity .
| Tumor Cell Line | % Viability at 10 µg/ml |
|---|---|
| MCF7 (Breast carcinoma) | 33% |
| HEPG2 (Liver carcinoma) | 41% |
| HEP2 (Larynx carcinoma) | 56% |
Mechanism of Action
The mechanism of action of 2-Heptylphenol involves its interaction with biological membranes and proteins. It can disrupt endocrine functions by mimicking or interfering with natural hormones. The compound binds to hormone receptors, altering the normal signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Alkylphenols and arylphenols are structurally related to 2-heptylphenol, differing in chain length, branching, or substituent type. Key analogs include:
| Compound | CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) | Physical State |
|---|---|---|---|---|---|
| This compound | 5284-22-0 | Heptyl (-C₇H₁₅) | C₁₃H₂₀O | 192.33 | Yellow oil |
| 2-Hexylphenol | 3226-32-2 | Hexyl (-C₆H₁₃) | C₁₂H₁₈O | 178.27 | Not reported |
| 2-Phenylphenol | 90-43-7 | Phenyl (-C₆H₅) | C₁₂H₁₀O | 170.21 | White crystalline solid |
Key Observations :
- Chain Length: Increasing alkyl chain length (hexyl vs. heptyl) reduces polarity, lowering melting points and increasing lipophilicity. This compound’s oily state contrasts with 2-phenylphenol’s crystalline form, attributed to the phenyl group’s rigidity .
- Substituent Type : Aryl groups (e.g., phenyl) enhance π-π stacking, increasing melting points compared to flexible alkyl chains .
Molecular and Spectroscopic Data
- This compound: ¹H NMR shows characteristic peaks for the heptyl chain (δ 0.88–1.50 ppm) and phenolic -OH (δ 5.3 ppm) .
- 2-Phenylphenol: Distinct aromatic proton signals (δ 6.8–7.6 ppm) and absence of alkyl chain resonances .
Biological Activity
2-Heptylphenol, also known as 1-(2-ethyl, 6-heptyl)phenol, is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antibacterial, and endocrine-disrupting properties, supported by relevant case studies and research findings.
This compound is characterized by a heptyl group attached to a phenolic ring. Its molecular structure is essential for its biological activity, influencing its interaction with biological systems. The compound's ability to act as an endocrine disruptor has been particularly noted in various studies.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties against various cancer cell lines. A study conducted by Mekawey et al. (2009) demonstrated its effectiveness against several human tumor cell lines, including:
| Cell Line | Type of Cancer | Survival Rate at 10 µg/ml |
|---|---|---|
| HEPG2 | Liver carcinoma | 41% |
| HELA | Cervical carcinoma | Negligible effect |
| HCT116 | Colon carcinoma | 76% |
| CACO2 | Colon carcinoma | 72% |
| MCF7 | Breast carcinoma | 33% |
| HEP2 | Larynx carcinoma | 56% |
The study found that MCF7 cells were the most sensitive to treatment with this compound, indicating a potential for therapeutic applications in breast cancer treatment .
Antibacterial Activity
In addition to its antitumor effects, this compound has demonstrated antibacterial properties. The compound showed higher efficacy against Gram-positive bacteria compared to Gram-negative strains. The following table summarizes its antibacterial activity:
| Bacterial Strain | Sensitivity |
|---|---|
| Staphylococcus aureus | High |
| Streptococcus pneumoniae | High |
| Bacillus subtilis | High |
| Salmonella typhi | Moderate |
| Escherichia coli | Low |
The findings suggest that this compound could be explored as a natural antibacterial agent, especially against Gram-positive pathogens .
Endocrine Disruption
This compound is classified as an endocrine disruptor due to its xenoestrogenic activity. Studies have shown that it can interfere with hormone signaling pathways, potentially leading to adverse health effects. For instance, research highlighted the structural requirements for alkylphenols like this compound to exhibit estrogenic activity, which can affect calcium homeostasis and cellular viability in Sertoli TM4 cells .
Case Studies and Research Findings
- Mekawey et al. (2009) : This study focused on the antitumor and antibacterial activities of this compound extracted from cumin seeds. It reported significant cytotoxicity against various cancer cell lines while showing minimal toxicity towards normal fibroblast cells .
- Endocrine Disruption Studies : Research by Michelangeli et al. (2008) examined the impact of alkylphenols on calcium pumps and Sertoli cell viability, revealing that structural features of compounds like this compound are crucial for their endocrine-disrupting effects .
- Comparative Studies : Other studies have compared the biological activities of various alkylating agents and phenolic compounds, establishing a framework for understanding how structural variations influence biological outcomes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Heptylphenol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound is synthesized via demethylation of precursor compounds using boron tribromide (BBr₃) in dichloromethane. For example, reacting 2-methoxybenzylnaphthalene derivatives with BBr₃ at 0°C under nitrogen atmosphere yields this compound with 95% efficiency. Optimization involves controlling reaction temperature, solvent polarity, and stoichiometric ratios of reagents to minimize side reactions .
Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) is essential for structural validation. Key peaks include aromatic protons (δ 6.8–7.2 ppm) and aliphatic heptyl chain protons (δ 0.8–1.6 ppm). Coupling constants (e.g., J = 8.5 Hz for adjacent aromatic protons) confirm substitution patterns. Mass spectrometry (MS) further validates molecular weight (e.g., m/z 206 for C₁₃H₂₀O) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Store separately from oxidizing agents and food products to prevent contamination .
Advanced Research Questions
Q. How can researchers address contradictions in toxicity data for this compound across different experimental models?
- Methodological Answer : Discrepancies between in vitro and in vivo toxicity data require systematic analysis. Compare dose-response curves, exposure routes (oral vs. dermal), and metabolic pathways. Use epidemiological cohort studies to identify confounding variables (e.g., species-specific metabolism) and apply OECD guidelines for harmonizing test conditions .
Q. What strategies are effective in assessing environmental risks of this compound when monitoring data are limited?
- Methodological Answer : Apply conservative assumptions (e.g., worst-case exposure scenarios) and quantitative adjustments like assessment factors (AFs) to extrapolate from limited data. Prioritize sediment/soil compartment analysis using predictive models (e.g., EPI Suite). Validate with targeted monitoring if contamination is suspected .
Q. How can reaction conditions be tailored to synthesize halogenated derivatives like 4-Bromo-2-Heptylphenol?
- Methodological Answer : Bromination of this compound using tetrabutylammonium tribromide (TBATB) in chloroform at 25°C achieves 79% yield. Control reaction time and stoichiometry (1:1 molar ratio) to prevent over-bromination. Purify via silica gel chromatography (hexane/ethyl acetate gradient) .
Q. What experimental designs resolve uncertainties in this compound’s mechanism of action in biochemical pathways?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C-tagged this compound) to track metabolic intermediates. Combine in vitro enzyme inhibition assays (e.g., cytochrome P450) with in silico molecular docking simulations to identify binding sites. Cross-validate findings with gene expression profiling (RNA-seq) .
Q. How do structural modifications of this compound influence its physicochemical properties and bioactivity?
- Methodological Answer : Introduce functional groups (e.g., hydroxyl, nitro) at the para position to alter hydrophobicity (logP) and redox potential. Compare partition coefficients via HPLC and bioactivity using cell viability assays (e.g., MTT). QSAR models predict structure-activity relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
